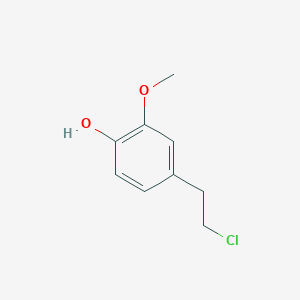

4-Hydroxy-3-methoxyphenethyl chloride

Description

4-Hydroxy-3-methoxyphenethyl chloride is a substituted phenethyl derivative characterized by a hydroxyl group at the 4-position and a methoxy group at the 3-position of the benzene ring, with a chloride substituent on the ethyl side chain. Its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing chloride, making it a versatile substrate for further functionalization.

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

4-(2-chloroethyl)-2-methoxyphenol |

InChI |

InChI=1S/C9H11ClO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3 |

InChI Key |

NNLAGIHHJWDWIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Metabolic Stability

4-Hydroxy-3-methoxyphenethyl Cyclopropylfentanyl (M9)

- Structure : A cyclopropylfentanyl metabolite with 4-hydroxy-3-methoxyphenethyl substituents.

- Key Differences : The presence of the cyclopropylfentanyl backbone distinguishes it from the standalone 4-hydroxy-3-methoxyphenethyl chloride.

- Metabolic Relevance : M9 is a major urinary metabolite of cyclopropylfentanyl, formed via catechol-O-methyl transferase (COMT)-mediated methylation of 3,4-dihydroxyphenethyl cyclopropylfentanyl (M5). Its isomer, 3-hydroxy-4-methoxyphenethyl cyclopropylfentanyl (M10), is less abundant due to COMT's preference for methylating the 3-hydroxyl group .

- Implications : The 4-hydroxy-3-methoxy configuration enhances metabolic stability, making M9 a reliable biomarker for cyclopropylfentanyl intake .

3-Hydroxy-4-methoxyphenethyl Cyclopropylfentanyl (M10)

Functional Group Variations

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride

- Structure : Features an ethylamine group instead of chloride, with a hydrochloride salt.

- Key Differences : The amine group increases polarity and water solubility compared to the chloride derivative. This compound is commercially available for research applications .

- Applications : Used in neurotransmitter studies due to structural resemblance to catecholamines like dopamine .

4-Hydroxy-3-methoxyphenethyl Alcohol

Complex Derivatives in Natural Products

5-(4-Hydroxy-3-methoxyphenethyl)-7-methoxy-2H-chromen-3-ol (Compound 1) and 5-(4-Hydroxy-3-methoxyphenethyl)-4,7-dimethoxy-2H-chromen-3-ol (Compound 2)

- Structure : Benzyl derivatives isolated from Fragaria vesca with additional chromen-ol moieties.

- Key Differences : The chromen-ol scaffold confers antidepressant-like effects in rodent models, absent in this compound.

- Biological Activity : Both compounds exhibit dose-dependent anti-immobility effects in forced swim tests, attributed to their extended conjugation and methoxy/hydroxy substitution patterns .

4-Methoxyphenethyl Alcohol and 3-Methoxyphenethylamine

- Structure : Lack the 4-hydroxy group present in the target compound.

- Key Differences: 4-Methoxyphenethyl alcohol (CAS 702-23-8) has a single methoxy group, reducing its metabolic complexity.

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Metabolic Comparison of Cyclopropylfentanyl Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.